molecular formula C20H28N2O5 B15345536 Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B15345536
M. Wt: 376.4 g/mol
InChI Key: YCGLFHPWQBYHLO-UHFFFAOYSA-N
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Description

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with the empirical formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is notable for its unique structure, which includes an oxetane ring, a diazepane ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of an oxetane ring, a diazepane ring, and an ester functional group. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .

Biological Activity

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its complex molecular structure and potential biological activity. This compound belongs to the diazepane derivative family and features a unique combination of functional groups, including a benzyl group, an oxetane ring, and an ethoxy group. These structural components suggest diverse applications in pharmacology and biochemistry.

Molecular Structure

  • Molecular Formula : C19H26N2O5
  • Molecular Weight : Approximately 376.4 g/mol
  • CAS Number : [Not provided in search results]

Structural Features

FeatureDescription
Benzyl GroupAromatic hydrocarbon
Oxetane RingFour-membered cyclic ether
Diazepane StructureSeven-membered heterocyclic compound
Ethoxy GroupContributes to reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. The compound's unique structure may lead to various therapeutic effects.

Enzyme Interactions

Studies have shown that this compound interacts with specific enzymes, which can influence metabolic pathways. The presence of the ethoxy and keto groups enhances its potential reactivity, making it a valuable tool in biochemical assays aimed at studying these interactions.

Pharmacological Potential

The structural components of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane suggest potential applications in drug development targeting specific biological pathways. Its unique combination of functional groups may impart distinct reactivity and biological properties compared to other diazepane derivatives.

Comparative Analysis with Similar Compounds

A comparison with other diazepane derivatives highlights the unique aspects of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane:

Compound NameStructural FeaturesUnique Aspects
DiazepamBenzodiazepine structurePrimarily used as an anxiolytic
1,4-DiazepanBasic diazepane structureLacks additional functional groups
Benzyl 4-(3-hydroxypropyl)-1,4-diazepanHydroxypropyl instead of oxetaneDifferent functional properties

The oxetane moiety and ethoxy group in benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane distinguish it from these compounds, potentially leading to unique pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane can exhibit positive inotropic effects. For example, a related compound showed a significant increase in stroke volume compared to standard drugs like milrinone . These findings suggest that benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane may also possess similar cardiac effects.

Ongoing Research

Ongoing investigations focus on understanding how this compound interacts with various biological systems. Researchers are exploring its potential therapeutic effects and mechanisms of action through detailed biochemical assays.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3

InChI Key

YCGLFHPWQBYHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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